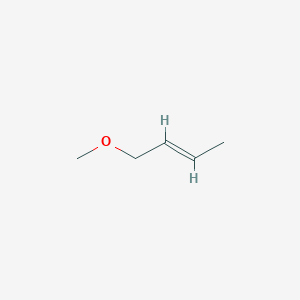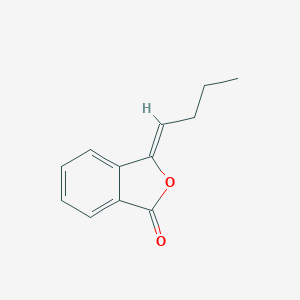
(2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate is an organic compound with the molecular formula C9H14O4. It is a derivative of acrylic acid and is characterized by the presence of both hydroxyl and acrylate functional groups. This compound is used in various industrial applications, particularly in the production of polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate typically involves the esterification of acrylic acid with 2-Hydroxy-3-(2-propenyloxy)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of acrylic acid and 2-Hydroxy-3-(2-propenyloxy)propanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature and maintained under reflux conditions. After the reaction is complete, the product is purified by distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate can undergo various chemical reactions, including:
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Polymerization: Polymers with varying molecular weights and properties.
Esterification: Various esters depending on the carboxylic acid used.
Hydrolysis: 2-Hydroxy-3-(2-propenyloxy)propanol and acrylic acid.
Scientific Research Applications
(2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the preparation of biocompatible materials for medical devices.
Medicine: Employed in drug delivery systems due to its ability to form hydrogels.
Industry: Used in coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of polymers with high mechanical strength and chemical resistance. The hydroxyl group can also participate in hydrogen bonding, enhancing the material’s properties.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropyl acrylate: Similar in structure but lacks the propenyloxy group.
2-Hydroxy-3-phenoxypropyl acrylate: Contains a phenoxy group instead of a propenyloxy group.
3-Allyloxy-2-hydroxy-1-propanesulfonic acid: Contains a sulfonic acid group instead of an acrylate group.
Uniqueness
(2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate is unique due to the presence of both hydroxyl and acrylate functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form cross-linked networks makes it particularly valuable in the production of high-performance polymers and coatings.
Properties
CAS No. |
1830-79-1 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 g/mol |
IUPAC Name |
(2-hydroxy-3-prop-2-enoxypropyl) prop-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-3-5-12-6-8(10)7-13-9(11)4-2/h3-4,8,10H,1-2,5-7H2 |
InChI Key |
GEDPWPYPHQIRJD-UHFFFAOYSA-N |
SMILES |
C=CCOCC(COC(=O)C=C)O |
Canonical SMILES |
C=CCOCC(COC(=O)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


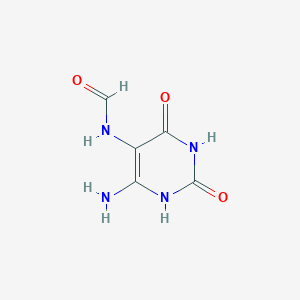

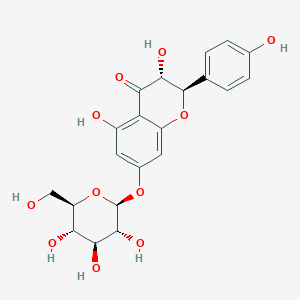

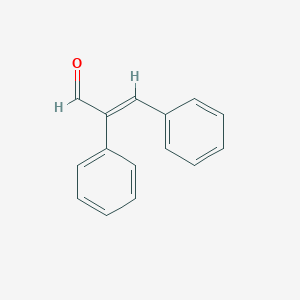
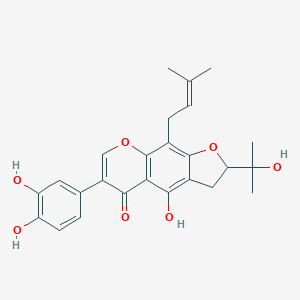
![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)


